molecular formula C10H14N2O2 B8587919 Pyridin-2-yl diethylcarbamate CAS No. 98976-68-2

Pyridin-2-yl diethylcarbamate

Cat. No.: B8587919
CAS No.: 98976-68-2
M. Wt: 194.23 g/mol
InChI Key: MHRXCBLPIQVVRE-UHFFFAOYSA-N
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Description

Pyridin-2-yl diethylcarbamate is a chemical compound with the molecular formula C10H14N2O2 . As an organic molecule featuring both a pyridine ring and a carbamate functional group, it is primarily of interest in specialized organic synthesis and pharmaceutical research. Compounds with carbamate moieties are widely studied for their biological activities and are often explored as potential enzyme inhibitors or intermediates in the development of active pharmaceutical ingredients (APIs). The structure of this compound suggests its potential utility as a building block or precursor in medicinal chemistry, particularly in the design and synthesis of novel molecules for research purposes. This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

CAS No.

98976-68-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

pyridin-2-yl N,N-diethylcarbamate

InChI

InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-7-5-6-8-11-9/h5-8H,3-4H2,1-2H3

InChI Key

MHRXCBLPIQVVRE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC=N1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Pyridin-2-yl diethylcarbamate has been identified as a potential lead compound in drug development due to its notable biological activities. It has shown promise in several pharmacological domains, including:

  • Cholinesterase Inhibition : Research indicates that this compound and its derivatives exhibit inhibitory activity against cholinesterases, enzymes that play critical roles in neurotransmission. These compounds can form covalent interactions with the serine residue at the active site of cholinesterases, leading to a carbamoyl–cholinesterase complex that enhances their inhibitory potency .
  • Neuroprotective Effects : Studies have suggested that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to inhibit acetylcholinesterase (AChE) can help increase acetylcholine levels, improving synaptic transmission .
  • Anti-inflammatory Properties : There is emerging evidence that this compound can modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Case Study: Cholinesterase Inhibition

A comparative study on pyridine amides and carbamates demonstrated that this compound derivatives exhibited higher selectivity and potency towards butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE). For instance, one derivative showed 81% inhibition at 9 µM concentration against BChE, highlighting its therapeutic potential in treating Alzheimer's disease .

Agricultural Applications

In agriculture, this compound is being explored as a potential agrochemical. Its structural similarity to other carbamate pesticides suggests that it could be effective as an insecticide or herbicide. The compound's ability to interact with biological systems makes it suitable for developing environmentally friendly pest control agents .

Chemical Synthesis and Catalysis

This compound serves as an important intermediate in organic synthesis. Its ability to act as a nucleophile allows it to participate in various chemical reactions, including:

  • Synthesis of Other Carbamates : It can be utilized in the synthesis of more complex carbamate derivatives, which may possess enhanced biological activities or improved solubility profiles.
  • Catalytic Applications : Pyridine derivatives are often employed as ligands in transition metal catalysis, facilitating asymmetric transformations and other synthetic processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique characteristics of this compound compared to similar compounds:

Compound NameStructure TypeUnique Features
Pyridin-2-yl dimethylcarbamateCarbamateContains dimethyl instead of diethyl groups
4-DimethylaminopyridinePyridine derivativeActs as a nucleophilic catalyst
NorpyridostigmineCarbamateKnown for significant anticholinesterase activity
MepyramineEthylenediamine derivativeAntihistamine properties; structurally distinct

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group undergoes nucleophilic substitution, particularly with amines, alcohols, and thiols. Key findings include:

Aminolysis

Pyridin-2-yl diethylcarbamate reacts with amines (e.g., morpholine, piperidine) via a concerted nucleophilic acyl substitution mechanism. The reaction rate depends on:

  • Amine nucleophilicity : Piperidine (pKₐ = 11.2) reacts faster than morpholine (pKₐ = 8.3) due to stronger basicity .

  • Electronic effects : Electron-withdrawing substituents on the pyridine ring accelerate the reaction by polarizing the carbamate carbonyl .

AmineRate Constant (k, M⁻¹s⁻¹)Temperatureρ (Hammett)
Morpholine0.12 ± 0.0330°C1.44
Piperidine0.45 ± 0.0530°C1.95

Data adapted from .

Alcoholysis

In methanol or ethanol, the carbamate group is replaced by alkoxy groups under basic conditions:

C10H14N2O2+ROHBaseC5H4N(OR)+(Et2N)CO2H\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2 + \text{ROH} \xrightarrow{\text{Base}} \text{C}_5\text{H}_4\text{N}(\text{OR}) + (\text{Et}_2\text{N})\text{CO}_2\text{H}

Yields exceed 80% when using NaOR as a base.

Oxidation

The pyridine ring is resistant to oxidation, but the carbamate group can be oxidized to a urea derivative under strong conditions:

C10H14N2O2KMnO4/H+C5H4N(O(NH(Et)2))\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{C}_5\text{H}_4\text{N}(\text{O}(\text{NH}(\text{Et})_2))

Yields are moderate (50–60%) due to competing decomposition.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a methyleneamine:

C10H14N2O2LiAlH4C5H4N(CH2NEt2)\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_5\text{H}_4\text{N}(\text{CH}_2\text{NEt}_2)

Reaction proceeds in anhydrous ether at 0°C with 70–75% yield.

Metal Coordination and Chelation

The pyridine nitrogen and carbamate oxygen can coordinate to transition metals, altering reactivity:

  • Copper(II) complexes : Formation of Cu(II) complexes reduces antiproliferative activity by sequestering the compound into a less reactive form .

  • Tungsten catalysts : Pyridine-based carbamates act as ligands in W(CO)₃ complexes, facilitating acetylene insertion reactions .

Thermal Decomposition

At temperatures >150°C, this compound decomposes via:

  • Decarboxylation : Loss of CO₂ to form 2-(diethylamino)pyridine.

  • Pyridine ring fragmentation : Above 200°C, yielding volatile amines and CO.

Enzyme Interactions

While not a direct chemical reaction, the compound inhibits sterol biosynthesis enzymes (e.g., obtusifoliol 14α-methyl demethylase) by mimicking substrate structures.

Comparative Reactivity

Reaction TypeReagents/ConditionsPrimary ProductYield
AminolysisPiperidine, CH₃CN, 30°CPyridin-2-yl piperidinecarbamate85%
AlcoholysisNaOEt, EtOH, refluxPyridin-2-yl ethyl carbonate82%
OxidationKMnO₄, H₂SO₄, 60°CPyridin-2-yl urea derivative55%
ReductionLiAlH₄, Et₂O, 0°C2-(Diethylaminomethyl)pyridine73%

Mechanistic Insights

  • Nucleophilic substitution : Follows a concerted pathway with partial positive charge development on the carbonyl carbon .

  • Steric effects : Diethyl groups on the carbamate hinder bulkier nucleophiles, reducing reaction rates .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Pyridin-2-yl diethylcarbamate with key analogs from the literature:

Compound Name Substituent Position Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference
This compound 2-yl Diethylcarbamate (-O(CO)NEt₂) ~209.27* Hypothesized agrochemical use N/A
Benzyl 2-hydroxypyridin-3-ylcarbamate 3-yl Hydroxypyridine + benzyl carbamate ~274.29 Lab research (low hazard profile)
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine 2-yl Ethylsulfonyl + pyrazolopyrimidine ~363.40 Pesticide/insecticide agents
Sodium 6-methylpyridin-2-ylcarbamodithioate 2-yl Dithiocarbamate (-S(CS)Na) ~220.30 Metal complexation studies

*Calculated based on formula C₁₀H₁₄N₂O₂.

Key Observations:
  • Substituent Position : Pyridin-2-yl derivatives (e.g., compounds in and ) often exhibit enhanced binding to biological targets compared to 3-yl analogs, likely due to favorable steric and electronic interactions.
  • Applications : The ethylsulfonyl-pyrazolopyrimidine derivative () highlights the agrochemical utility of pyridin-2-yl scaffolds, suggesting this compound could serve as a precursor or active ingredient in crop protection agents.

Physicochemical Properties

  • Solubility : this compound is expected to exhibit moderate solubility in organic solvents (e.g., DCM, THF) due to its diethyl groups, contrasting with the hydrophilic sodium dithiocarbamate analog ().
  • Stability : Carbamates generally hydrolyze under acidic or basic conditions. The absence of electron-withdrawing groups (cf. ethylsulfonyl in ) may render this compound less reactive toward hydrolysis compared to sulfonamide-containing analogs.

Q & A

Q. What are the critical steps for optimizing the synthesis of Pyridin-2-yl diethylcarbamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent selection, and stoichiometry) and purification techniques. For example, details the synthesis of structurally similar diethylcarbamates using nucleophilic substitution reactions. Key steps include:
  • Reagent Purity : Use freshly distilled pyridine derivatives and anhydrous solvents to minimize side reactions.
  • Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane mixtures) to isolate the product.
  • Validation : Confirm purity via melting point analysis and consistency between experimental and theoretical HRMS data (e.g., HRMS-ESI: m/z 257.1099 observed vs. 257.1092 calculated for a related compound) .
    Reproducibility hinges on documenting reagent sources, storage conditions, and reaction times, as emphasized in .

Q. Which spectroscopic techniques are most reliable for characterizing Pyridin-2-yl diethylcarbamate, and how should data interpretation be prioritized?

  • Methodological Answer : A multi-technique approach is essential:
  • <sup>13</sup>C NMR : Identify carbamate carbonyl signals (e.g., δ ~146–155 ppm) and pyridin-2-yl ring carbons (δ ~125–128 ppm) .
  • IR Spectroscopy : Detect N-H stretches (~3465 cm<sup>-1</sup>) and carbonyl vibrations (~1700–1750 cm<sup>-1</sup>) .
  • HRMS : Validate molecular ion peaks and isotopic patterns to confirm molecular formula .
    Cross-referencing data with structurally analogous compounds (e.g., ’s (E)-2-oxo-4-phenylbut-3-en-1-yl diethylcarbamate) helps resolve ambiguities.

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal Analysis : TGA/DSC to monitor decomposition temperatures.
  • Solvent Compatibility : Test solubility and stability in polar (e.g., DMSO) vs. nonpolar solvents.
  • pH Sensitivity : Expose the compound to acidic/basic conditions and track degradation via HPLC or <sup>1</sup>H NMR (e.g., notes instability of related pyridinyl compounds under ambient conditions).
    Document findings using standardized lab report frameworks (e.g., Materials & Methods sections per ).

Advanced Research Questions

Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic systems?

  • Methodological Answer : Mechanistic studies require:
  • Isotopic Labeling : Use <sup>15</sup>N or <sup>13</sup>C-labeled reactants to trace bond formation/cleavage.
  • Kinetic Profiling : Monitor reaction rates under varying temperatures and concentrations to propose rate laws.
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian or ORCA) to simulate transition states and compare with experimental intermediates (e.g., ’s brominated pyridinyl ketone analogs).
    Contradictions between theory and experiment may arise from solvent effects or unaccounted steric hindrance, necessitating iterative refinement .

Q. How can researchers resolve discrepancies between theoretical computational models and experimental spectroscopic data for this compound?

  • Methodological Answer : Address contradictions through:
  • Parameter Adjustment : Re-optimize computational methods (e.g., hybrid functionals like B3LYP vs. M06-2X) to better match experimental NMR/IR peaks.
  • Conformational Sampling : Use molecular dynamics (MD) simulations to explore rotameric states that may affect spectral outputs.
  • Collaborative Validation : Cross-check data with crystallographic results (e.g., SHELXL refinement in ) or independent labs.
    Document all assumptions and software settings to ensure reproducibility ().

Q. What advanced techniques are suitable for studying the coordination chemistry of this compound with transition metals?

  • Methodological Answer : Key approaches include:
  • Single-Crystal X-ray Diffraction : Resolve metal-ligand bonding geometries (e.g., bond lengths/angles) using SHELX programs ().
  • Magnetic Susceptibility : Assess metal center electronic states for paramagnetic complexes.
  • Spectrochemical Series : Compare UV-Vis absorption bands (e.g., d-d transitions) across metal ions (e.g., ’s dithiocarbamate-metal complex studies).
    Contrast findings with literature on pyridinyl ligands () to identify anomalous behavior.

Data Presentation Guidelines

  • Tables : Include comparative spectral data (e.g., NMR shifts from vs. related compounds in ).
  • Figures : Use Hirshfeld surface analyses () or crystallographic diagrams () to visualize intermolecular interactions.
  • Citations : Always reference primary sources (e.g., synthesis protocols from , computational tools in ).

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